Tert-butyl4-(2-aminoethoxy)-4-methylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl4-(2-aminoethoxy)-4-methylpiperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, an aminoethoxy group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-(2-aminoethoxy)-4-methylpiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-methylpiperidine with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The aminoethoxy group is then introduced through a nucleophilic substitution reaction using 2-aminoethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-(2-aminoethoxy)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethoxy group can yield oxides, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Tert-butyl4-(2-aminoethoxy)-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl4-(2-aminoethoxy)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with proteins, affecting their structure and function. The piperidine ring can interact with receptors and enzymes, modulating their activity. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(2-aminoethoxy)ethyl)carbamate
- Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
- Tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
Uniqueness
Tert-butyl4-(2-aminoethoxy)-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the piperidine ring and the tert-butyl ester provides distinct chemical properties that differentiate it from other similar compounds. These properties make it valuable for specific applications in research and industry .
Properties
CAS No. |
2355463-16-8 |
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Molecular Formula |
C13H26N2O3 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl 4-(2-aminoethoxy)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-8-5-13(4,6-9-15)17-10-7-14/h5-10,14H2,1-4H3 |
InChI Key |
VCOQSKBRYDHBAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)OCCN |
Origin of Product |
United States |
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